

A Comparative Guide to the Reactivity of Maleic Acid and Maleuric Acid

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of maleic acid and maleuric acid. While both molecules share a cis-butenedioic acid backbone, the substitution of a carboxyl group with a ureido group in maleuric acid significantly alters its electronic properties and, consequently, its chemical behavior. This comparison is based on established chemical principles and available experimental data.

Structural and Physicochemical Properties

Maleic acid is a simple dicarboxylic acid, whereas **maleuric acid** is its ureido analog, formally known as (Z)-4-(carbamoylamino)-4-oxobut-2-enoic acid.[1][2] The presence of the ureido group in **maleuric acid** introduces a key structural difference that influences its reactivity.



Property	Maleic Acid	Maleuric Acid
Synonyms	cis-Butenedioic acid, Toxilic acid	N-Carbamoylmaleamic acid, Maleylurea
Molecular Formula	C4H4O4	C5H6N2O4
Molecular Weight	116.07 g/mol	158.11 g/mol
Appearance	White crystalline solid	Crystals from hot water
Melting Point	135-139 °C	Decomposes at 158.5 °C
Water Solubility	Highly soluble	Practically insoluble in cold water
рКаı	~1.9	Not available
pKa ₂	~6.2	Not available

Caption: Table 1. Comparison of the physicochemical properties of maleic acid and **maleuric** acid.

Caption: Chemical structures of Maleic Acid and Maleuric Acid.

Reactivity Comparison

The reactivity of both molecules can be considered at two main sites: the carboxylic acid group(s) and the carbon-carbon double bond.

Acidity and Carboxylic Acid Reactivity

The acidity of the carboxylic acid group is a key determinant of its reactivity in reactions such as esterification and salt formation. Maleic acid is a diprotic acid with pKa values of approximately 1.9 and 6.2. The first dissociation is significantly more acidic than the second due to intramolecular hydrogen bonding in the monoanion.

While the pKa of **maleuric acid** is not readily available in the literature, the electronic effect of the adjacent ureido group (-NHCONH₂) is expected to influence the acidity of its single carboxylic acid group. The ureido group is generally considered to be electron-withdrawing,



which should lead to an increase in the acidity of the carboxylic acid in **maleuric acid** compared to the second pKa of maleic acid.

In a conference abstract comparing the reactivity of maleic anhydride, maleic acid, and fumaric acid in the Nenitzescu reaction, it was noted that maleic acid exhibited the fastest reaction rate. This was attributed to the higher reactivity of the free acid compared to the anhydride in this specific reaction.

Reactivity of the Carbon-Carbon Double Bond

The carbon-carbon double bond in both maleic acid and **maleuric acid** is electron-deficient due to the presence of the adjacent electron-withdrawing carbonyl groups. This makes the double bond susceptible to nucleophilic attack and makes both molecules good dienophiles in Diels-Alder reactions.

Electrophilic Addition: The electron-withdrawing nature of the carboxyl and ureido groups deactivates the double bond towards electrophilic addition compared to a simple alkene. However, reactions with strong electrophiles like bromine can still occur. For instance, **maleuric acid** can be brominated as a step in the synthesis of orotic acid.

Diels-Alder Reaction: Maleic acid and its anhydride are classic examples of reactive dienophiles in Diels-Alder reactions due to their electron-deficient double bond.[3] The ureido group in **maleuric acid** is also electron-withdrawing, suggesting that it should also be a competent dienophile. However, the relative dienophilic reactivity of **maleuric acid** compared to maleic acid has not been quantitatively reported.

Experimental Protocols Synthesis of Maleuric Acid from Maleic Anhydride and Urea

This protocol describes the synthesis of **maleuric acid**, a key starting material for further reactivity studies.

Materials:

Maleic anhydride



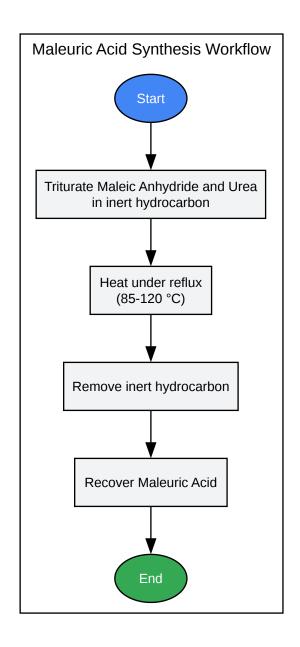
- Urea
- Inert saturated liquid hydrocarbon (e.g., boiling range 85-120 °C)

Procedure:

- A mixture of maleic anhydride and urea is triturated in the presence of an inert saturated liquid hydrocarbon (20-50% of the total weight).
- The mixture is heated under reflux, with trituration, causing the hydrocarbon to boil. This allows for the reaction between the molten maleic anhydride and solid urea.
- After the reaction is complete, the inert hydrocarbon is removed.
- Maleuric acid is then recovered, often in high purity and quantitative yield.

Reference: This method is based on the process described in US Patent 2,793,231.





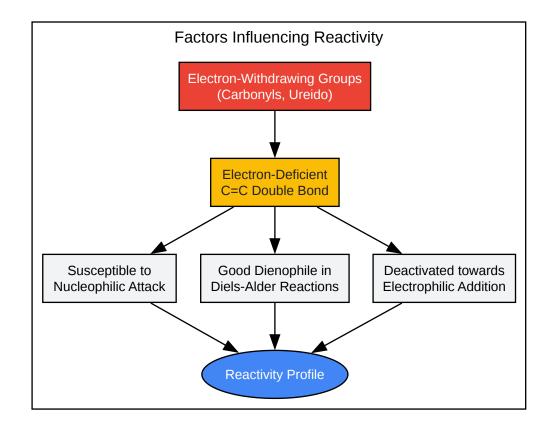
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Caption: Workflow for the synthesis of maleuric acid.

Signaling Pathways and Logical Relationships

The reactivity of these molecules can be understood through the electronic effects of their functional groups. The electron-withdrawing nature of the carbonyl groups in both molecules dictates the reactivity of the double bond.





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Caption: Logical relationship of functional groups and reactivity.

Conclusion

Maleic acid and **maleuric acid**, while structurally related, are expected to exhibit distinct reactivity profiles due to the presence of a ureido group in the latter. The electron-withdrawing nature of the ureido group likely enhances the acidity of the carboxylic acid in **maleuric acid** and maintains the electron-deficient character of the double bond, making it a potentially useful building block in organic synthesis. However, a lack of direct comparative quantitative data in the current literature highlights an opportunity for further research to fully elucidate the relative reactivity of these two compounds. Such studies would be invaluable for chemists and drug development professionals looking to utilize these molecules in the design of new materials and pharmaceuticals.



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- To cite this document: BenchChem. [A Comparative Guide to the Reactivity of Maleic Acid and Maleuric Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675931#comparing-maleuric-acid-and-maleic-acid-reactivity]

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